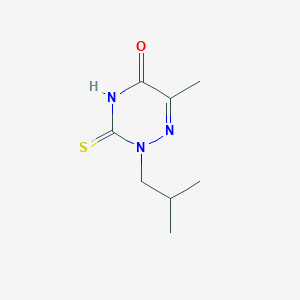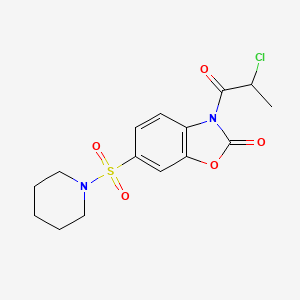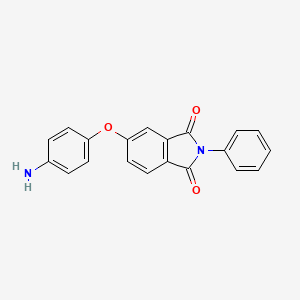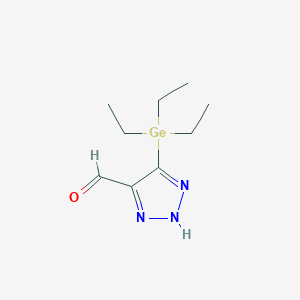
2-isobutyl-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isobutyl-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound containing a triazine ring. Compounds with triazine rings are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-isobutyl-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of isobutylamine with a suitable diketone or ketoester, followed by the introduction of sulfur to form the thioxo group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-isobutyl-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-isobutyl-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-isobutyl-6-methyl-3-oxo-3,4-dihydro-1,2,4-triazin-5(2H)-one: Similar structure but with an oxo group instead of a thioxo group.
2-isobutyl-6-methyl-3-thioxo-1,2,4-triazine: Lacks the dihydro component, leading to different chemical properties.
Propriétés
Formule moléculaire |
C8H13N3OS |
|---|---|
Poids moléculaire |
199.28 g/mol |
Nom IUPAC |
6-methyl-2-(2-methylpropyl)-3-sulfanylidene-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H13N3OS/c1-5(2)4-11-8(13)9-7(12)6(3)10-11/h5H,4H2,1-3H3,(H,9,12,13) |
Clé InChI |
UYCLEXSXNBFAKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=S)NC1=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{2-[(E)-1-(4-Fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B14950339.png)
![7-(2-Fluorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B14950347.png)
![N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide](/img/structure/B14950357.png)
![5-bromo-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14950359.png)
![ethyl 5-(acetyloxy)-6-bromo-2-{[(2-carbamoylphenyl)amino]methyl}-1-methyl-1H-indole-3-carboxylate](/img/structure/B14950365.png)
![2,2'-(oxydibenzene-4,1-diyl)bis[N-(3-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide]](/img/structure/B14950372.png)



![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B14950414.png)
![3-Fluoro-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950426.png)
![[ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine)](/img/structure/B14950434.png)
![Bis[4-(dimethylamino)phenyl]methanone [4-(2-naphthyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B14950436.png)

